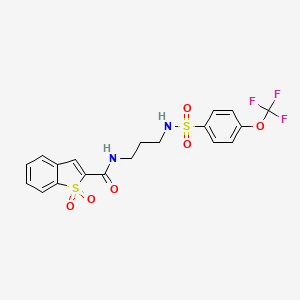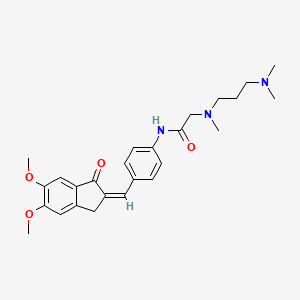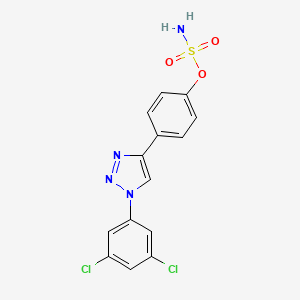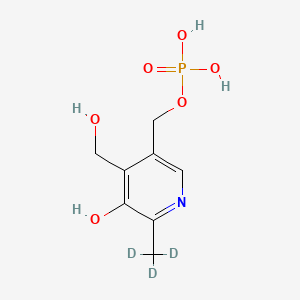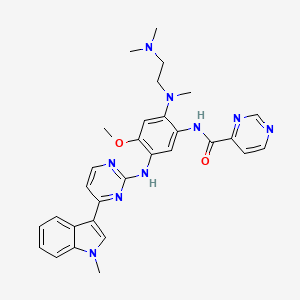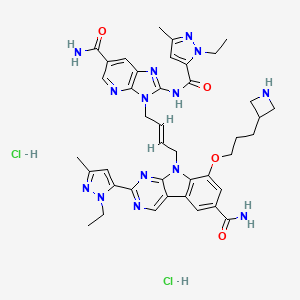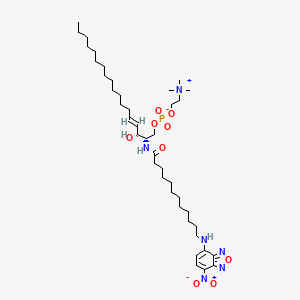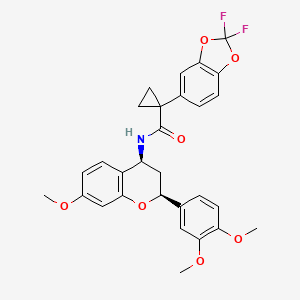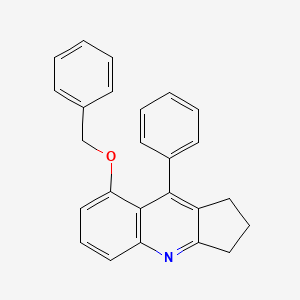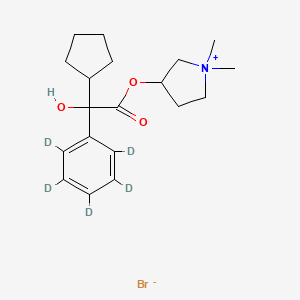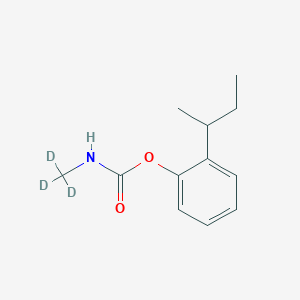
Fenobucarb-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenobucarb-d3, also known as deuterated fenobucarb, is a carbamate insecticide. It is a labeled compound where three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the metabolism and environmental fate of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenobucarb-d3 involves the introduction of deuterium into the fenobucarb molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fenobucarb-d3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form 2-sec-butylphenol and methylcarbamic acid.
Oxidation: this compound can be oxidized to form corresponding phenolic and carbamate derivatives.
Substitution: The carbamate group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-sec-butylphenol and methylcarbamic acid.
Oxidation: Phenolic and carbamate derivatives.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Fenobucarb-d3 is used extensively in scientific research, including:
Environmental Studies: To study the degradation and environmental fate of fenobucarb in soil and water.
Metabolic Studies: To investigate the metabolism of fenobucarb in living organisms.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of fenobucarb residues.
Toxicology: To assess the toxicological effects of fenobucarb and its metabolites.
Mécanisme D'action
Fenobucarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can cause muscle spasms, paralysis, and eventually death in insects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aldicarb: Another carbamate insecticide with a similar mechanism of action.
Carbofuran: A carbamate insecticide used to control pests in various crops.
Fenoxycarb: A carbamate insecticide with a different mode of action, used as an insect growth regulator.
Carbaryl: A widely used carbamate insecticide with similar properties.
Uniqueness
Fenobucarb-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium allows for the tracking of the compound in metabolic and environmental studies, providing valuable insights into its behavior and effects.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
(2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)/i3D3 |
Clé InChI |
DIRFUJHNVNOBMY-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)CC |
SMILES canonique |
CCC(C)C1=CC=CC=C1OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




